![molecular formula C8H9Br2N B1610940 2,6-Dibromo-3,4-dimethylaniline CAS No. 80948-77-2](/img/structure/B1610940.png)
2,6-Dibromo-3,4-dimethylaniline
Overview
Description
2,6-Dibromo-3,4-dimethylaniline is an organic compound belonging to the class of anilines. It is an aromatic compound with a molecular formula of C8H10Br2N. It is a colorless solid that is insoluble in water and soluble in organic solvents. It has a strong, pungent odor and can be synthesized from nitrobenzene and bromine. 2,6-Dibromo-3,4-dimethylaniline has a variety of applications in scientific research and industrial processes.
Scientific Research Applications
Based on the information available from my searches, here is a summary of some scientific research applications of 2,6-Dibromo-3,4-dimethylaniline:
Biomedical Applications
Its antimicrobial and cytotoxic properties make it a potential candidate for various biomedical applications, including antitumor drugs like dasatinib and bosutinib for the treatment of chronic myeloid leukemia (CML) and other cancers .
Agrochemicals
The compound is also used in the production of agrochemicals, although specific details were not provided in the search results.
For a more comprehensive analysis covering six to eight unique applications with detailed sections, further research would be required. The applications mentioned above are based on limited information available from online sources . If you need more detailed information or additional applications, you might consider accessing specialized databases or scientific literature on this compound.
Mechanism of Action
Target of Action
A structurally similar compound, 3,4-dimethylaniline, has been reported to interact with the enzyme nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the biosynthesis of vitamin B12 in bacteria .
Biochemical Pathways
Given its structural similarity to 3,4-dimethylaniline, it may potentially influence pathways related to vitamin b12 biosynthesis
properties
IUPAC Name |
2,6-dibromo-3,4-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2N/c1-4-3-6(9)8(11)7(10)5(4)2/h3H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIZUVQSQMHQDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Br)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554909 | |
Record name | 2,6-Dibromo-3,4-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-3,4-dimethylaniline | |
CAS RN |
80948-77-2 | |
Record name | 2,6-Dibromo-3,4-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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